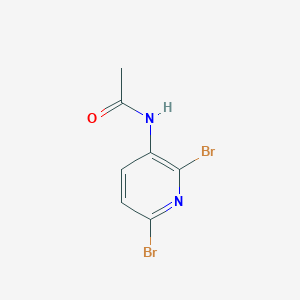

N-(2,6-dibromopyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2N2O |

|---|---|

Molecular Weight |

293.94 g/mol |

IUPAC Name |

N-(2,6-dibromopyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |

InChI Key |

JSRLNZJBZPREEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2,6 Dibromopyridin 3 Yl Acetamide and Its Analogs

Strategic Precursor Synthesis

The efficient construction of N-(2,6-dibromopyridin-3-yl)acetamide is highly dependent on the successful synthesis of its key precursors, namely the 2,6-dibromopyridine (B144722) core and the corresponding 3-amino intermediate.

2,6-Dibromopyridine serves as a fundamental building block for a wide array of more complex pyridine (B92270) derivatives. guidechem.com A common and effective method for its preparation involves a halogen exchange reaction starting from 2,6-dichloropyridine (B45657). In this process, 2,6-dichloropyridine is refluxed with a bromide source, such as sodium bromide in an aqueous solution of hydrobromic acid. guidechem.comgoogle.com

The reaction is typically carried out at temperatures ranging from 80-150°C for approximately 24 hours. google.com This substitution reaction proceeds to replace both chlorine atoms with bromine, yielding the desired 2,6-dibromopyridine. Following the reaction, the crude product is isolated and can be purified by recrystallization or refinement with a solvent like diethyl ether to achieve high purity. guidechem.comgoogle.com Yields for this transformation have been reported in the range of 66-80%. google.com

| Starting Material | Reagents | Temperature | Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | 80-150°C | 24 hours | 66.4% - 71.5% | google.com |

| 2,6-Dichloropyridine | Hydrogen Bromide (gas), Hydrobromic Acid | 80-150°C | Until completion by HPLC | 73.6% - 80.4% | google.com |

With the 2,6-dibromopyridine core in hand, the next critical step is the introduction of an amino group at the 3-position of the pyridine ring to form 2,6-dibromopyridin-3-amine. A standard approach to achieve this functionalization involves a nitration-reduction sequence.

First, 2,6-dibromopyridine is subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the pyridine ring, primarily at the 3-position, to yield 2,6-dibromo-3-nitropyridine. The subsequent step involves the reduction of the nitro group to an amino group (-NH2). This transformation is commonly accomplished using reducing agents such as iron powder in the presence of an acid like hydrochloric acid. orgsyn.org

An alternative, more direct route to 2,6-dibromopyridin-3-amine starts from 3-aminopyridine. chemicalbook.com This method employs a brominating agent, such as N-bromosuccinimide (NBS), in a solvent system like a mixture of DMSO and water. chemicalbook.com The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature for an extended period, yielding the desired dibrominated amine directly. chemicalbook.com This route offers the advantage of installing both bromine atoms and having the amine in the correct position in a single synthetic operation from a commercially available starting material.

Direct Chemical Synthesis Approaches for this compound

The final step in the synthesis of the target compound involves the formation of an amide bond. This is a well-established and reliable transformation in organic chemistry.

The conversion of 2,6-dibromopyridin-3-amine to this compound is achieved through an acylation reaction. This involves treating the amine with an acetylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The nucleophilic amino group of 2,6-dibromopyridin-3-amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable acetamide (B32628) functional group. This direct acylation is generally a high-yielding and straightforward method to obtain the final product.

Metal-Catalyzed Cross-Coupling for Pyridine-Acetamide Assembly

Modern synthetic methodologies offer powerful alternatives to classical approaches, with metal-catalyzed cross-coupling reactions being at the forefront of C-N bond formation. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and highly efficient method for forming carbon-nitrogen bonds. wikipedia.org This reaction could be hypothetically applied to the synthesis of this compound by coupling 2,6-dibromopyridine with acetamide.

In this scenario, a palladium(0) catalyst, stabilized by specialized phosphine (B1218219) ligands (e.g., XPhos, tBuXPhos), would facilitate the reaction between the aryl bromide (2,6-dibromopyridine) and the amine coupling partner (acetamide). organic-chemistry.orgresearchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amide, deprotonation by a base (such as sodium tert-butoxide), and finally, reductive elimination to yield the N-arylated acetamide product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, reaction rate, and substrate scope. acs.org While this approach is powerful for creating a wide range of arylamines, its direct application for the synthesis of this compound would require careful optimization to favor the desired mono-amination at the 3-position over potential di-amination or reactions at other positions. The use of microwave irradiation has been shown to significantly reduce reaction times for such double amination reactions, from hours to minutes. nih.govnih.gov Alternatively, a selective copper-catalyzed C-N coupling has also been developed to synthesize monosubstituted 6-substituted 2-bromopyridine (B144113) compounds. researchgate.netresearchgate.net

| Reaction Type | Section | Description | Key Reagents |

|---|---|---|---|

| Halogen Exchange | 2.1.1 | Substitution of chlorine atoms with bromine on the pyridine ring. | HBr, NaBr |

| Nitration | 2.1.2 | Introduction of a nitro group onto the pyridine ring. | HNO₃, H₂SO₄ |

| Reduction of Nitro Group | 2.1.2 | Conversion of a nitro group to an amino group. | Fe, HCl |

| Bromination | 2.1.2 | Direct introduction of bromine atoms onto an aminopyridine. | N-Bromosuccinimide (NBS) |

| Acylation | 2.2.1 | Formation of an amide bond from an amine and an acylating agent. | Acetyl chloride, Acetic anhydride |

| Buchwald-Hartwig Amination | 2.3.1 | Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. | Pd catalyst, Phosphine ligand, Base |

Copper-Catalyzed C-N Bond Forming Reactions

A practical and efficient method for the synthesis of 6-substituted 2-bromopyridine compounds, key precursors for analogs of this compound, has been developed utilizing a selective copper-catalyzed C-N bond-forming reaction. This protocol involves the reaction between 2,6-dibromopyridine and a variety of amines. A significant advantage of this method is the precise control over the selectivity, allowing for the monosubstitution of one bromine atom on the pyridine ring. researchgate.net

The Ullmann condensation, a classic copper-promoted conversion of aryl halides, provides the foundational principles for these reactions. wikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced soluble copper catalysts supported by ligands, leading to improved yields and milder reaction conditions. wikipedia.orgcdnsciencepub.comwikipedia.org

Research has shown that the choice of copper source, ligand, base, and solvent is critical for optimizing the selective C-N cross-coupling. Copper(I) iodide (CuI) has been identified as a highly effective catalyst. researchgate.net The reaction's scope was explored with various amines, demonstrating moderate to good yields for the N-arylation of 2,6-dibromopyridine. For instance, the coupling with nitrogen heterocycles like benzimidazole (B57391) and imidazole (B134444) proceeds with high efficiency. researchgate.net

The optimized conditions for this selective C-N bond formation are detailed in the table below.

Table 1: Synthesis of 6-substituted 2-bromopyridine compounds via Copper-Catalyzed C-N Coupling researchgate.net

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzimidazole | 1-(6-Bromopyridin-2-yl)-1H-benzimidazole | 81 |

| 2 | Imidazole | 1-(6-Bromopyridin-2-yl)-1H-imidazole | 72 |

| 3 | Pyrrole | 1-(6-Bromopyridin-2-yl)-1H-pyrrole | 76 |

| 4 | Pyrazole | 1-(6-Bromopyridin-2-yl)-1H-pyrazole | 60 |

| 5 | Indazole | 1-(6-Bromopyridin-2-yl)-1H-indazole | 55 |

| 6 | Indole | 1-(6-Bromopyridin-2-yl)-1H-indole | 43 |

| 7 | Benzotriazole | 1-(6-Bromopyridin-2-yl)-1H-benzotriazole | 48 |

| 8 | 2-Methyl-1H-imidazole | 1-(6-Bromopyridin-2-yl)-2-methyl-1H-imidazole | 52 |

| 9 | 2-Methyl-1H-benzimidazole | 1-(6-Bromopyridin-2-yl)-2-methyl-1H-benzimidazole | 58 |

| 13 | n-Pentylamine | N-(6-Bromopyridin-2-yl)pentan-1-amine | 61 |

Reaction Conditions: 2,6-dibromopyridine (0.5 mmol), amine (1.0 mmol), CuI (20 mol-%), N,N'-dimethylethylenediamine (40 mol-%), and K₂CO₃ (1.5 mmol) in DMSO (2 mL) at 90 °C for 24 h.

This selective monosubstitution is crucial as it provides a versatile intermediate, 6-substituted 2-bromopyridines, which can undergo further functionalization to create a diverse library of unsymmetrical 2,6-disubstituted pyridine compounds. researchgate.net

N-Alkylation and Related Strategies for Pyridine-Acetamide Scaffolds

The functionalization of pyridine-acetamide scaffolds through N-alkylation and related strategies is a key approach to modifying their chemical and biological properties. Direct N-alkylation of the pyridine nitrogen atom is a fundamental transformation that leads to the formation of quaternary pyridinium (B92312) salts. nih.gov This reaction is typically achieved by treating the pyridine derivative with an alkyl halide. The process is a straightforward method for introducing alkyl substituents onto the pyridine ring's nitrogen. nih.govmdpi.com The synthesis of N-alkylpyridinium salts can be performed under normal pressure in a solvent system, resulting in high-purity products with yields approaching theoretical values. eduprojecttopics.com

While direct alkylation of the pyridine nitrogen is common, modifying the acetamide nitrogen or the pyridine ring's carbon atoms presents different synthetic challenges and opportunities. The synthesis of N-pyridin-3-yl substituted acetamides, for example, can be achieved through the condensation of an appropriate acid chloride with 3-aminopyridine. afribary.comnih.gov

Furthermore, strategies for the C-alkylation of the pyridine ring have been developed to introduce alkyl groups at specific positions. These methods often involve the activation of the pyridine ring, for example, through the formation of N-oxides, which can then react with nucleophilic alkylating agents like Grignard reagents. organic-chemistry.org Recent advances have also explored metal-free approaches for the regioselective alkylation of pyridines. acs.org N-alkylpyridinium salts themselves can act as bifunctional reagents in certain reactions, providing both the pyridine group and an alkyl group for the dicarbofunctionalization of other molecules. thieme-connect.com

The choice of strategy depends on the desired position of the alkyl group on the pyridine-acetamide scaffold. For modifying the pyridine nitrogen, direct N-alkylation is effective. For creating analogs with substitutions on the pyridine ring itself, more complex, often multi-step, sequences involving activated pyridine intermediates are employed. organic-chemistry.org

Table 2: Comparison of Alkylation Strategies for Pyridine Scaffolds

| Strategy | Description | Key Reagents | Target Position |

|---|---|---|---|

| Direct N-Alkylation | Reaction of a pyridine with an alkyl halide to form a quaternary pyridinium salt. nih.goveduprojecttopics.com | Pyridine, Alkyl halide | Pyridine Nitrogen |

| C-Alkylation via N-Oxide | Activation of the pyridine ring as an N-oxide, followed by reaction with a nucleophilic alkyl source. organic-chemistry.org | Pyridine N-oxide, Grignard reagent | Carbon atoms (e.g., C2) of the pyridine ring |

| Condensation with Aminopyridine | Reaction of a carboxylic acid derivative (e.g., acid chloride) with an aminopyridine to form the amide bond. afribary.comnih.gov | Acid chloride, Aminopyridine | Acetamide Nitrogen (via amide bond formation) |

These varied alkylation and related synthetic strategies provide a comprehensive toolkit for chemists to generate a wide array of functionalized pyridine-acetamide derivatives for further investigation.

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-(2,6-dibromopyridin-3-yl)acetamide, both ¹H and ¹³C NMR would provide critical data.

Detailed research findings from a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ¹H or ¹³C NMR spectroscopic data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn confirms its elemental composition.

A diligent search of scientific databases indicates that specific high-resolution mass spectrometry data for this compound has not been reported in the available literature. The theoretical exact mass can be calculated based on its molecular formula, C₇H₆Br₂N₂O.

Table 3: HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Calculable | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Specific experimental infrared spectroscopy data for this compound is not available in the reviewed scientific literature. The expected characteristic absorption bands would include those for the N-H, C=O (amide I), and C-N stretching vibrations, as well as aromatic C-H and C=C bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C=O Stretch (Amide I) | Data not available |

| C-N Stretch | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental verification of its empirical formula.

A search of the available chemical literature did not yield any reported elemental analysis data for this compound. The theoretical elemental composition can be calculated from its molecular formula, C₇H₆Br₂N₂O.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Calculable | Data not available |

| Hydrogen (H) | Calculable | Data not available |

| Bromine (Br) | Calculable | Data not available |

| Nitrogen (N) | Calculable | Data not available |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

There are no published X-ray crystallographic studies specifically for this compound in the searched scientific databases. Such an analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 6: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z | Data not available |

Reactivity and Mechanistic Investigations of N 2,6 Dibromopyridin 3 Yl Acetamide

Reactivity Profiles of Bromine Substituents on the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring of N-(2,6-dibromopyridin-3-yl)acetamide are the primary sites of reactivity, susceptible to both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established process, often proceeding more readily than on analogous benzene (B151609) derivatives due to the electron-withdrawing effect of the ring nitrogen. chemicalforums.com In the case of 2,6-dibromopyridine (B144722), the precursor to the title compound, reactions with primary or secondary amines have been shown to selectively yield the corresponding 6-bromopyridine-2-amines in high yields. researchgate.net This selectivity suggests that the 2-position is more activated towards nucleophilic attack than the 6-position.

The mechanism of SNAr reactions on halopyridines typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. chemicalforums.comnih.gov The attack of a nucleophile on the carbon bearing a halogen disrupts the aromaticity of the ring, forming a tetrahedral intermediate which then expels the halide ion to restore aromaticity. youtube.com The rate of these reactions can be significantly influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. While many SNAr reactions proceed through this two-step mechanism, some may occur via a concerted (cSNAr) pathway, particularly when the aromatic ring lacks strong electron-withdrawing groups. nih.gov

For this compound, the acetamide (B32628) group at the 3-position further influences the electronic properties of the ring, potentially affecting the regioselectivity and rate of nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactivity (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orgatlanchimpharma.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various generations of phosphine (B1218219) ligands developed to improve reaction efficiency and scope. wikipedia.orgresearchgate.net

In the context of this compound, the bromine atoms serve as excellent handles for Buchwald-Hartwig amination. This methodology allows for the selective introduction of a wide variety of primary and secondary amines at the 2- and/or 6-positions of the pyridine ring. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be tuned to control the extent of substitution, potentially allowing for mono- or di-amination. The presence of the amide group at the 3-position can also influence the reactivity of the C-Br bonds in these cross-coupling reactions.

Table 1: Comparison of Reactivity Pathways for Bromine Substituents

| Reaction Type | Key Features | Typical Reagents | Mechanistic Hallmark |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by electron-withdrawing groups. | Amines, alkoxides, thiols. | Meisenheimer complex intermediate. chemicalforums.comnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Pd catalyst, phosphine ligand, base, amine. | Oxidative addition-reductive elimination cycle. wikipedia.org |

Chemical Transformations of the Amide Moiety

The acetamide group (-NHC(O)CH₃) in this compound offers several avenues for chemical transformation. Amides are generally stable functional groups, but their reactivity can be harnessed under specific conditions.

One common transformation is hydrolysis, which can occur under either acidic or basic conditions to yield the corresponding amine (3-amino-2,6-dibromopyridine) and acetic acid. This reaction is fundamental in peptide chemistry and is often the first step in modifying the amino group.

Reduction of the amide is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, yielding N-(2,6-dibromopyridin-3-yl)ethanamine.

Furthermore, the N-H bond of the amide can undergo various reactions. For instance, it can be deprotonated by a strong base to form an amidate, which can then act as a nucleophile in alkylation or acylation reactions. The nitrogen lone pair also allows for reactions such as N-arylation or N-alkylation under appropriate conditions, often catalyzed by transition metals.

The carbonyl group of the amide can also be a site of reactivity, although it is less electrophilic than the carbonyl of a ketone or aldehyde. It can react with strong nucleophiles, but these reactions are less common than those involving the N-H bond.

Mechanistic Studies of Functionalization Reactions

Mechanistic studies of functionalization reactions involving this compound and related compounds are crucial for understanding and optimizing reaction outcomes. For Buchwald-Hartwig aminations, mechanistic investigations have revealed that the reductive elimination step, which forms the C-N bond, can proceed from either a four-coordinate bisphosphine or a three-coordinate monophosphine arylpalladium amido complex. wikipedia.org The latter is often faster. A key side reaction that can compete with reductive elimination is β-hydride elimination from the amido complex, which leads to hydrodehalogenation of the aryl halide. wikipedia.org

Computational studies can provide further insight into the transition states and intermediates of these reactions, helping to explain observed regioselectivities and reactivity patterns. For instance, density functional theory (DFT) calculations can be used to model the energies of different reaction pathways and to understand the electronic effects of substituents on the pyridine ring.

In the case of nucleophilic aromatic substitution, mechanistic studies often involve kinetic experiments to determine the rate law of the reaction, which can provide evidence for the involvement of a Meisenheimer intermediate. Isotope labeling studies can also be employed to trace the path of atoms throughout the reaction.

Computational and Theoretical Studies on N 2,6 Dibromopyridin 3 Yl Acetamide and Analogs

Quantum Chemical Calculations (Density Functional Theory, Molecular Orbital Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. nih.gov DFT methods are used to determine the ground-state electronic structure of molecules, offering a balance between accuracy and computational cost. For acetamide (B32628) derivatives, these calculations provide a deep understanding of their geometry, stability, and reactivity. mdpi.com

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Acetamide Analogs

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| N-aryl-acetamide | Varies | Varies | Varies | DFT/B3LYP |

| Pyridyl-BODIPYs | -5.5 to -6.5 | -2.5 to -3.5 | ~3.0 | DFT |

Note: This table presents typical data ranges for analogous compounds to illustrate the application of FMO analysis, as specific data for N-(2,6-dibromopyridin-3-yl)acetamide is not available.

Molecular Modeling and Docking Studies (for derivatives/analogs)

Molecular modeling and docking are indispensable computational techniques, especially in drug discovery and materials science. These methods are used to predict how a molecule (ligand) might bind to a specific target, such as a protein or enzyme receptor. nih.govmdpi.com

For analogs of this compound, molecular docking studies have been employed to evaluate their potential as inhibitors for various enzymes. For example, N-aryl-2-(N-disubstituted) acetamide compounds have been studied as potential inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases. nih.govresearchgate.net These in silico studies use methods like induced fit docking (IFD) to predict binding affinities (ΔGbind) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the enzyme. nih.gov Such studies have shown that certain acetamide derivatives exhibit promising binding energies, sometimes superior to reference drugs, indicating their potential for further development. nih.gov Similarly, N-(pyridin-3-yl)acetamide derivatives have been investigated for their interaction with PIM-1 kinase, a target in cancer therapy. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energy landscape.

For acetamide derivatives, the rotational barrier around the amide C-N bond and other single bonds is a key area of investigation. The planarity of the molecule can be influenced by steric effects from substituents. For example, in N,N-diacylaniline derivatives, ortho-substituents can cause the aromatic ring to twist out of plane with the imide groups. In a study of N-(2,6-dimethylphenyl) acetamide derivatives, the conformation was found to be significantly influenced by intramolecular hydrogen bonds. nih.gov Computational methods, such as DFT, can be used to calculate the potential energy surface by systematically rotating specific bonds, thereby identifying the most stable (lowest energy) conformations.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. Theoretical calculations of parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are common.

DFT calculations have been successfully used to predict the vibrational frequencies (IR and Raman spectra) for various acetamide and pyridine-containing molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. researchgate.net This calculated spectrum is then often compared with the experimental spectrum to confirm the molecular structure and assign vibrational modes to specific functional groups. While there can be discrepancies between calculated (harmonic) and experimental (anharmonic) frequencies, scaling factors are often applied to improve the agreement. researchgate.net Similar computational approaches can predict ¹H and ¹³C NMR chemical shifts, providing another layer of verification for structural elucidation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-N-(2-methoxyphenyl)acetamide |

| N-aryl-2-(N-disubstituted) acetamide |

| N-(pyridin-3-yl)acetamide |

| N,N-diacylaniline |

| N-(2,6-dimethylphenyl) acetamide |

Structure Activity Relationship Sar Studies and Derivative Exploration

Rational Design and Synthesis of N-(2,6-dibromopyridin-3-yl)acetamide Derivatives

The rational design of derivatives of this compound is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification, primarily at the pyridine (B92270) ring and the amide moiety. The bromine atoms at the 2 and 6 positions of the pyridine ring are particularly interesting as they can be subjected to various cross-coupling reactions to introduce a diverse range of substituents.

The synthesis of these derivatives typically begins with the acylation of 2,6-dibromo-3-aminopyridine. This precursor can be prepared through methods analogous to the synthesis of other substituted pyridines. The acylation step itself can be achieved by reacting the aminopyridine with acetyl chloride or acetic anhydride under suitable basic conditions. For the synthesis of more complex amide derivatives, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between 2,6-dibromo-3-aminopyridine and a variety of carboxylic acids.

Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, at the bromine-substituted positions. These reactions allow for the introduction of aryl, heteroaryl, alkyl, or amino groups, thereby systematically altering the steric and electronic properties of the molecule.

Table 1: Representative Synthetic Strategies for this compound Derivatives

| Derivative Type | Synthetic Approach | Key Reagents |

| Amide Analogs | Amidation of 2,6-dibromo-3-aminopyridine | Substituted carboxylic acids, EDC, HOBt |

| Pyridine Ring Analogs (C2-substitution) | Suzuki cross-coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base |

| Pyridine Ring Analogs (C6-substitution) | Buchwald-Hartwig amination | Primary/secondary amines, Pd catalyst, base |

Positional and Substituent Effects on Chemical Reactivity and Biological Activity (as a research tool/scaffold)

The exploration of positional and substituent effects is fundamental to understanding the SAR of the this compound scaffold. By systematically varying the substituents on the pyridine ring and modifying the amide group, it is possible to fine-tune the molecule's properties for use as a specific research tool or as a scaffold for further development.

Substitution at the 2- and 6-positions can influence the molecule's conformation and its ability to interact with biological targets. For instance, introducing bulky groups at these positions could enforce a specific dihedral angle between the pyridine ring and the acetamide (B32628) group, which might be crucial for binding to a particular protein pocket.

Table 2: Hypothetical Effects of Pyridine Ring Substituents on Physicochemical Properties

| Position | Substituent Type | Predicted Effect on Electron Density | Potential Impact on Biological Interactions |

| C2 | Electron-Donating Group (e.g., -OCH3) | Increased | May enhance hydrogen bond acceptor capabilities |

| C2 | Electron-Withdrawing Group (e.g., -CF3) | Decreased | May enhance pi-stacking interactions |

| C6 | Bulky Alkyl Group | No significant electronic effect | May introduce favorable steric interactions or prevent binding in narrow pockets |

| C6 | Aromatic Ring | Increased pi-system | Potential for additional pi-pi stacking interactions |

The amide bond is a critical functional group that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Modifications to the amide moiety can have a profound effect on the molecule's biological activity and pharmacokinetic properties.

Replacing the acetyl group with larger or more complex acyl groups can be used to probe the size and nature of a binding pocket. For example, introducing a phenylacetyl group would add a hydrophobic aromatic ring, which could lead to new interactions with a biological target.

Furthermore, the amide bond itself can be replaced with bioisosteres to improve metabolic stability or to alter the molecule's conformational preferences. Common amide bioisosteres include esters, ketones, and various five-membered heterocyclic rings like oxadiazoles or triazoles. These modifications can change the hydrogen bonding pattern and the rigidity of the linker between the pyridine ring and the substituent.

Table 3: Examples of Amide Moiety Modifications and Their Potential Consequences

| Modification | Rationale | Potential Effect |

| Replacement of acetyl with benzoyl | Introduce aromatic group | Increased lipophilicity, potential for pi-stacking |

| Introduction of a chiral center in the acyl group | Probe for stereospecific interactions | Enantioselective biological activity |

| Bioisosteric replacement with a 1,2,4-oxadiazole | Improve metabolic stability, alter geometry | Reduced susceptibility to amidases, change in hydrogen bonding capacity |

| N-methylation of the amide | Remove hydrogen bond donor capability | Loss of a key hydrogen bond interaction, increased metabolic stability |

Advanced Research Applications in Chemical Sciences

Utility as Synthetic Building Blocks in Organic Synthesis

The strategic placement of two bromine atoms and an acetamide (B32628) group on the pyridine (B92270) ring makes N-(2,6-dibromopyridin-3-yl)acetamide a highly versatile synthetic building block. The bromine atoms at the C2 and C6 positions are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. acs.org

These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or vinyl groups by reacting the dibromo-scaffold with corresponding boronic acids. researchgate.netmdpi.commdpi.com Similarly, Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the synthesis of complex amine derivatives. wikipedia.orglibretexts.orgatlanchimpharma.com The differential reactivity of the bromine atoms can potentially be exploited for sequential, regioselective functionalization, further enhancing the compound's synthetic utility. researchgate.net

The acetamide group also contributes to the compound's versatility. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-2,6-dibromopyridine. This amine can then serve as a handle for further derivatization, such as acylation or participation in further coupling reactions. This multi-faceted reactivity allows chemists to use this compound as a starting point for constructing complex, highly substituted pyridine-based molecules. researchgate.net

Table 1: Reactivity of this compound as a Synthetic Building Block

| Functional Group | Position | Potential Synthetic Transformations | Resulting Functionality |

|---|---|---|---|

| Bromo | C2, C6 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl |

| Bromo | C2, C6 | Buchwald-Hartwig Amination | Primary/Secondary/Tertiary Amines |

| Bromo | C2, C6 | Sonogashira Coupling | Alkynyl |

| Bromo | C2, C6 | Stille Coupling | Alkenyl, Aryl |

| Bromo | C2, C6 | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thiol |

| Acetamide | C3-N | Hydrolysis | Primary Amine |

Role in the Development of Ligands for Transition Metal Catalysis

The 2,6-disubstituted pyridine framework is a foundational structure for a variety of multidentate ligands used in transition metal catalysis. The nitrogen atom of the pyridine ring serves as a primary coordination site for metal ions. By chemically modifying the bromine atoms of this compound, researchers can introduce additional donor atoms, thereby creating bidentate or tridentate ligands. acs.orggeorgiasouthern.edu

For example, substitution of the bromine atoms with phosphine (B1218219) groups, other N-heterocycles, or oxygen-containing functionalities can lead to the synthesis of N,P-, N,N'-, or N,O-bidentate ligands. documentsdelivered.com The steric and electronic properties of these ligands can be precisely tuned by varying the substituents, which in turn influences the catalytic activity, selectivity, and stability of the resulting metal complexes. researchgate.net

Research on 2,6-dibromopyridine (B144722) has shown its utility in synthesizing ligands for various catalytic applications. acs.orgresearchgate.net Selective mono- or di-amination reactions on 2,6-dibromopyridine have been developed to create novel proligands for extended metal atom chain (EMAC) complexes. acs.orgacs.orggeorgiasouthern.edu These synthetic strategies could be adapted to this compound to create a new family of ligands where the acetamide group could modulate the electronic environment or provide a site for secondary interactions.

Table 2: Potential Ligand Architectures from this compound

| Modification at C2/C6 Positions | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Applications |

|---|---|---|---|

| Substitution with Phosphine Groups | N,P-Bidentate | Palladium, Rhodium, Iridium | Cross-coupling, Hydrogenation |

| Substitution with Pyridyl or Pyrazolyl Groups | N,N',N''-Tridentate | Iron, Cobalt, Nickel, Copper | Polymerization, Oxidation |

| Substitution with Hydroxyphenyl Groups | N,O-Bidentate | Palladium, Copper | C-H Activation, Oxidation |

| Substitution with Aminoalkyl Groups | N,N'-Bidentate | Ruthenium, Iron | Transfer Hydrogenation |

Potential as Scaffolds in Medicinal Chemistry Research (excluding clinical studies)

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. The substituted pyridine ring is considered a "privileged structure" as it is a common motif in numerous pharmaceuticals. mdpi.com this compound serves as an attractive scaffold due to its synthetic accessibility and the presence of multiple points for diversification.

The two bromine atoms act as synthetic handles for introducing a wide range of chemical diversity through established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets.

Research on structurally related compounds underscores the potential of this scaffold. For instance, a novel class of Hepatitis B Virus (HBV) capsid assembly inhibitors was developed based on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives. nih.gov These compounds were found to interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle. nih.govmdpi.com This suggests that derivatives of the dibromo-analog could also exhibit potent antiviral activity. researchgate.net The pyridine scaffold itself has been explored for inhibiting HBV ribonuclease H, further highlighting its relevance in antiviral research. nih.gov Furthermore, various substituted pyridines and thienopyrimidines have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are important targets in oncology. nih.gov

Table 3: Medicinal Chemistry Potential of the this compound Scaffold

| Potential Therapeutic Area | Relevant Biological Target(s) | Rationale based on Similar Structures |

|---|---|---|

| Antiviral (e.g., Hepatitis B) | Viral Capsid Assembly, Ribonuclease H | Activity of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives against HBV. nih.gov |

| Oncology | Protein Kinases (e.g., EGFR) | Substituted pyridines are common kinase inhibitor scaffolds. nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Many acetamide-containing compounds exhibit anti-inflammatory properties. |

| Neuroscience | CNS Receptors and Enzymes | The pyridine core is present in many centrally-acting agents. |

Emerging Applications in Materials Chemistry

While less explored, the structural features of this compound suggest potential applications in the field of materials chemistry. Highly functionalized heteroaromatic compounds are key building blocks for a range of organic materials with tailored electronic, optical, or structural properties.

The ability to perform dual cross-coupling reactions at the C2 and C6 positions allows for the synthesis of extended π-conjugated systems. Such molecules are of interest for applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine ring can influence the electron-transporting properties of the material, while the substituents introduced can be used to tune the emission color, energy levels, and solid-state packing. The photophysical properties of related bipyridine-based silver(I) complexes, which exhibit strong blue emission, demonstrate the potential for creating luminescent materials from functionalized pyridine building blocks. nih.gov

Furthermore, the pyridine nitrogen provides a coordination site that can be utilized in the construction of coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com By designing derivatives of this compound that incorporate additional coordinating groups (e.g., carboxylic acids), it could serve as a multitopic organic linker. The resulting MOFs could have applications in gas storage, separation, or catalysis, with the specific properties being dictated by the geometry of the linker and the choice of metal ion. researchgate.net

Table 4: Potential Applications in Materials Chemistry

| Material Class | Relevant Structural Feature | Potential Function |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Extendable π-conjugated system via C2/C6 functionalization | Electron transport layers, emissive materials, organic semiconductors |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a coordination site; potential for added linker functionalities | Porous materials for gas storage, catalysis, chemical sensing |

| Luminescent Materials | Substituted pyridine core | Fluorophores for sensing or imaging applications |

| Functional Polymers | Incorporation into polymer backbones via bifunctional nature | Polymers with specific electronic, thermal, or coordination properties |

Q & A

Q. What synthetic methodologies are commonly employed for preparing halogenated pyridine acetamides like N-(2,6-dibromopyridin-3-yl)acetamide?

Synthesis typically involves bromination of precursor pyridine derivatives followed by acetylation. For example:

- Bromination : Direct bromination of 3-aminopyridine using bromine in acetic acid or HBr/H₂O₂ under controlled conditions to achieve regioselective 2,6-dibromination .

- Acetylation : Reaction of the brominated pyridine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the acetamide .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers characterize the structure of this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromine’s anisotropic effects) and acetamide moiety integration .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally related acetamides (e.g., N-[(3aR*,3bS*)-...]acetamide) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine atoms .

Q. What safety protocols are critical when handling brominated acetamides in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts in pyridine acetamide synthesis?

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce over-bromination .

- Stoichiometry : Use 2.2 equivalents of Br₂ to favor mono/di-substitution over tri-bromination .

- Monitoring : Real-time TLC or in-situ IR spectroscopy tracks reaction progress and intermediate formation .

- Computational Modeling : DFT calculations predict bromine’s electrophilic aromatic substitution preferences, guiding solvent and catalyst selection .

Q. What strategies resolve spectral contradictions (e.g., NMR signal overlap) in halogenated acetamides?

- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to distinguish overlapping aromatic protons .

- Deuterated Solvents : Use DMSO-d₆ to sharpen broad peaks caused by bromine’s quadrupolar relaxation .

- Variable Temperature NMR : Adjusting probe temperature (e.g., 25°C to 60°C) mitigates signal broadening from slow conformational exchange .

Q. How can structure-activity relationships (SAR) guide the design of bioactive halogenated acetamides?

- Electrophilic Substitution : Bromine’s electron-withdrawing effects enhance acetamide’s hydrogen-bonding capacity, influencing target binding .

- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies optimal halogen bonding interactions for activity .

- In Vitro Assays : Test analogues with varying halogen positions (e.g., 2,6-dibromo vs. 2,4-dibromo) to correlate substitution patterns with bioactivity .

Q. What computational tools predict the environmental persistence of brominated acetamides?

- QSPR Models : Quantitative Structure-Persistence Relationships estimate biodegradation half-lives based on lipophilicity (logP) and bromine count .

- Molecular Dynamics : Simulate hydrolysis rates in aqueous environments, considering pH and temperature effects .

- Ecotoxicity Databases : Cross-reference with EPA’s ECOTOX to assess aquatic toxicity risks .

Methodological Notes

- Contradiction Analysis : Discrepancies in synthetic yields may arise from solvent polarity (e.g., DMF vs. THF) or catalyst purity .

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.